4-Mercaptobenzamide
Overview
Description
4-Mercaptobenzamide is an organic compound characterized by the presence of a thiol group (-SH) and an amide group (-CONH2) attached to a benzene ring
Mechanism of Action
Target of Action
4-Mercaptobenzamide primarily targets the HIV-1 NCp7 C-terminal zinc finger . This target plays a crucial role in the life cycle of the HIV-1 virus, making it a significant target for antiviral drugs .
Mode of Action
The compound interacts with its target through a unique mechanism. It acts as an HIV-1 maturation inhibitor . The structure-activity profile of mercaptobenzamides suggests that the thermodynamics of metabolism is more important than binding affinity to the target . This interaction results in significant changes in the target, inhibiting the maturation of the HIV-1 virus .
Biochemical Pathways
This compound affects the HIV-1 maturation pathway . It inhibits the maturation of the HIV-1 virus, thereby preventing the virus from becoming infectious . The downstream effects of this inhibition include a reduction in the spread of the virus and a decrease in viral load .
Pharmacokinetics
The pharmacokinetics of this compound involve its conversion from a prodrug form (NS1040) to an active form (MDH-1-38) in the presence of esterase enzymes . This conversion is critical for the antiviral activity of the compound . .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 maturation, resulting in a reduction in the spread of the virus and a decrease in viral load . This compound has a unique mechanism of action, low toxicity, and a high barrier to viral resistance .
Biochemical Analysis
Biochemical Properties
4-Mercaptobenzamide has been suggested to play a role in biochemical reactions, particularly in the context of HIV-1 maturation inhibitors . It interacts with various enzymes and proteins, and these interactions are believed to be crucial for its biochemical activity .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been suggested to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It has been suggested to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound may change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound may be involved in certain metabolic pathways. It could interact with various enzymes or cofactors, and potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Mercaptobenzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzamide with thiourea under acidic conditions. The reaction typically proceeds as follows: [ \text{4-aminobenzamide} + \text{thiourea} \rightarrow \text{this compound} + \text{ammonia} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Mercaptobenzamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Thioethers.
Scientific Research Applications
4-Mercaptobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its antiviral properties, particularly against HIV-1.
Industry: Utilized in the development of sensors and as a component in surface-enhanced Raman spectroscopy (SERS) substrates.
Comparison with Similar Compounds
4-Mercaptobenzoic acid: Contains a carboxylic acid group instead of an amide group.
Mercaptobenzimidazole: Contains a benzimidazole ring instead of a benzene ring.
4-Mercaptophenol: Contains a hydroxyl group instead of an amide group.
Uniqueness: 4-Mercaptobenzamide is unique due to the presence of both thiol and amide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows it to participate in a broader range of chemical reactions and interact with different molecular targets.
Properties
IUPAC Name |
4-sulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUXQDUYJORQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59177-46-7 | |
Record name | 4-mercapto-benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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